4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid
Description
4-[2-(2-Methoxyethoxy)ethylamino]-4-oxobutanoic acid is a succinic acid derivative featuring a 4-oxobutanoic acid backbone substituted at the 4-position with a 2-(2-methoxyethoxy)ethylamino group. This substituent comprises an ethylamine chain linked to a methoxyethoxy moiety (–OCH₂CH₂OCH₃), conferring both hydrophilicity and conformational flexibility.
Properties
IUPAC Name |
4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-14-6-7-15-5-4-10-8(11)2-3-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIPMYYGFUMVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92450-99-2 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[2-[(3-carboxy-1-oxopropyl)amino]ethyl]-ω-methoxy- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[(3-carboxy-1-oxopropyl)amino]ethyl]-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92450-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid typically involves multiple steps. One common method starts with the reaction of 2-(2-methoxyethoxy)ethanol with an appropriate amine to form the intermediate 2-(2-methoxyethoxy)ethylamine. This intermediate is then reacted with succinic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features:
- Core: 4-Oxobutanoic acid (succinic acid derivative).
- Substituent: 2-(2-Methoxyethoxy)ethylamino group (–NH–CH₂CH₂–O–CH₂CH₂–OCH₃).
- Molecular Formula: C₉H₁₇NO₅ (calculated).
- Molecular Weight : ~219.24 g/mol.
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The 4-oxobutanoic acid scaffold is highly modular, allowing diverse substitutions that influence biological activity and physicochemical properties. Below is a comparative analysis of substituents and their implications:
| Compound Name | Substituent Type | Key Structural Features | Evidence ID |
|---|---|---|---|
| 4-[2-(2-Methoxyethoxy)ethylamino]-4-oxobutanoic acid | Alkoxy-ethylamino | Hydrophilic, flexible ether linkage | – |
| 4-((Adamantan-2-yl)oxy)-4-oxobutanoic acid (S1) | Bulky aliphatic (adamantyl) | High hydrophobicity, rigid | [1] |
| 4-((9,10-Dioxoanthracen-2-yl)methoxy)-4-oxobutanoic acid (S2) | Aromatic (anthraquinone) | π-π stacking potential, planar structure | [1] |
| 4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid | Aryl-amino (4-ethoxyphenyl) | Moderate hydrophobicity, hydrogen bonding | [18] |
| 4-((2,6-Bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-4-oxobutanoic acid (3b) | Heterocyclic (pyrimidinyl) | Hydrogen bonding, enzyme inhibition | [5] |
| 4-Methoxy-4-oxobutanoic acid (S8) | Simple methoxy | Low molecular weight, polar | [11] |
Key Observations :
- Hydrophilicity : The target compound’s methoxyethoxy group enhances water solubility compared to bulky aliphatic (e.g., adamantyl in S1) or aromatic substituents (e.g., S2) .
- Conformational Flexibility : The ether linkage allows greater rotational freedom compared to rigid heterocycles (e.g., pyrimidinyl in 3b) .
Example Syntheses :
S1–S9 (): Reacting alcohols (e.g., adamantan-2-ol) with succinic anhydride in the presence of DIPEA and DMAP yields 4-substituted-4-oxobutanoic acids (86–98% yields) .
4-Methoxy-4-oxobutanoic acid (S8): Methanol reacts with succinic anhydride under similar conditions (67% yield) .
Target Compound : Likely synthesized via reaction of 2-(2-methoxyethoxy)ethylamine with succinic anhydride, analogous to S1–S9 .
Inferences for Target Compound :
- The hydrophilic substituent may enhance bioavailability compared to hydrophobic analogs (e.g., S1).
- Potential applications in inflammation or enzyme inhibition, similar to S1–S9 and compounds .
Physicochemical Properties
Substituents significantly impact solubility, pKa, and stability:
| Compound | logP (Predicted) | Solubility | pKa (Predicted) | Evidence ID |
|---|---|---|---|---|
| Target Compound | ~0.5 | High (polar) | ~4.2 | – |
| 4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid | 1.244 (density) | Moderate | 4.73 | [18] |
| 4-Methoxy-4-oxobutanoic acid (S8) | – | High | ~3.5 | [11] |
| S1 (Adamantyl derivative) | High | Low | – | [1] |
Biological Activity
4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a butanoic acid backbone with a methoxyethoxyethylamino substituent, which may influence its solubility and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially affecting cellular signaling pathways.
- Receptor Interaction : It may bind to cellular receptors, influencing downstream signaling cascades.
Pharmacological Effects
Research has indicated several potential pharmacological effects of this compound:
- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Antimicrobial Activity : There is evidence indicating that the compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
In Vitro Studies
Several in vitro studies have been conducted to assess the cytotoxicity and biological activity of this compound:
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| Study 1 | HeLa | 10 µM | Significant reduction in cell viability (p < 0.05) |
| Study 2 | A549 (lung cancer) | 20 µM | Induction of apoptosis observed |
| Study 3 | MCF-7 (breast cancer) | 15 µM | Cell cycle arrest at G1 phase |
These studies highlight the compound's potential as an anticancer agent.
Animal Studies
In vivo studies have also been conducted to evaluate the therapeutic potential of this compound:
- Model : A murine model of inflammation was used to assess the anti-inflammatory effects.
- Results : Treatment with the compound resulted in a significant decrease in inflammatory markers compared to control groups (p < 0.01).
Comparative Analysis
When compared to similar compounds, such as 4-(2-hydroxyethoxy)-4-oxobutanoic acid, this compound exhibits enhanced solubility and potentially improved bioavailability due to its methoxy substituent.
| Compound | Solubility | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Yes |
| 4-(2-hydroxyethoxy)-4-oxobutanoic acid | Moderate | Limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
